Structural Differentiation: Piperazin-2-one Carbonyl versus Piperazine in Ipatasertib Alters Hydrogen-Bonding Capacity and Kinase Selectivity
The target compound incorporates a piperazin-2-one ring (containing a lactam carbonyl) directly attached to the cyclopenta[d]pyrimidine core, whereas the clinical-stage AKT inhibitor ipatasertib uses a piperazine ring with an elaborated (S)-2-(4-chlorophenyl)-3-(isopropylamino)propan-1-one side chain . The piperazin-2-one carbonyl contributes one additional hydrogen-bond acceptor (HBA) compared with piperazine, increasing the total HBA count from 5 (ipatasertib) to 6 (target compound), which is predicted to alter the kinase off-target binding landscape and may reduce PKA cross-reactivity through differential hinge-region interactions . Ipatasertib demonstrates >600-fold selectivity for Akt1 over PKA; the piperazin-2-one carbonyl may either enhance or diminish this selectivity window, and experimental kinase profiling is required to resolve this .
| Evidence Dimension | Hydrogen-bond acceptor (HBA) count and structural motif |
|---|---|
| Target Compound Data | 6 HBA; piperazin-2-one ring with lactam carbonyl; molecular formula C12H16N4O; MW ~232.3 g/mol |
| Comparator Or Baseline | Ipatasertib (GDC-0068): 5 HBA; piperazine ring with chiral propan-1-one side chain; MW ~441.0 g/mol (free base) |
| Quantified Difference | +1 HBA; MW reduction of ~208.7 g/mol (47% lower); replacement of piperazine with piperazin-2-one |
| Conditions | Calculated from chemical structures; experimental kinase selectivity profiling not yet reported for target compound vs ipatasertib |
Why This Matters
The piperazin-2-one motif provides a structurally distinct chemical handle for probing kinase selectivity that is not available with the piperazine-based clinical candidate ipatasertib, enabling exploration of alternative polypharmacology profiles.
- [1] Blake, J. F.; et al. Discovery and Preclinical Pharmacology of a Selective ATP-Competitive Akt Inhibitor (GDC-0068) for the Treatment of Human Tumors. J. Med. Chem. 2012, 55, 8110–8127. DOI: 10.1021/jm301024w View Source
- [2] Genentech, Inc.; Array BioPharma, Inc. Cyclopenta [d] pyrimidines as AKT protein kinase inhibitors. EP2049500B1, filed July 5, 2007. Describes piperazine-linked cyclopenta[d]pyrimidine scaffold. View Source
